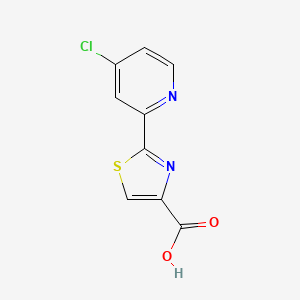
2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that features both a thiazole ring and a chloropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the chloropyridine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 4-chloropyridine-2-carboxylic acid and thioamide in the presence of a dehydrating agent can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the chloropyridine moiety can engage in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Similar structure but lacks the chlorine atom on the pyridine ring.
2-(4-Bromopyridin-2-yl)thiazole-4-carboxylic Acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic Acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
生物活性
2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
The compound has a molecular formula of C10H7ClN2O2S and a molecular weight of approximately 248.69 g/mol. It is characterized by the presence of both thiazole and pyridine rings, which are known for their diverse biological activities.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of thiazole derivatives, including this compound. A study indicated that compounds containing thiazole and pyridine rings exhibit significant antimicrobial activity against various bacterial strains. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Antifungal Activity
In vitro assays have shown that derivatives of thiazole, including this compound, demonstrate antifungal properties. For instance, a series of thiazole derivatives were tested against fungal strains, revealing that some exhibited over 50% inhibition at concentrations as low as 50 µg/mL. These findings suggest that modifications in the thiazole structure can enhance antifungal efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored through various mechanisms. A notable study reported that certain thiazole derivatives inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound demonstrated cytotoxicity against several cancer cell lines with IC50 values ranging from 0.124 µM to 3.81 µM, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives can be significantly influenced by structural modifications. The following table summarizes the structure-activity relationships observed in various studies:
| Compound Structure | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 0.124 - 3.81 | Inhibits tubulin polymerization |
| Thiazole derivative A | Antifungal | 50 µg/mL | Effective against multiple fungal strains |
| Thiazole derivative B | Antibacterial | Not specified | Disrupts cell wall synthesis |
Case Studies
- Anticancer Study : A comprehensive study involving the NCI-60 human tumor cell line screening revealed that various thiazole derivatives, including those similar to this compound, exhibited significant growth inhibition across multiple cancer types. The mechanism was primarily attributed to interference with microtubule dynamics .
- Antifungal Research : In another study, a series of thiazole derivatives were evaluated for their antifungal activity against six different fungi. Compounds showed varying degrees of efficacy, with some achieving over 50% inhibition at concentrations around 100 µg/mL, indicating the potential for developing new antifungal agents based on thiazole structures .
特性
分子式 |
C9H5ClN2O2S |
|---|---|
分子量 |
240.67 g/mol |
IUPAC名 |
2-(4-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2S/c10-5-1-2-11-6(3-5)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14) |
InChIキー |
DTXFGQRBJPUPNM-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1Cl)C2=NC(=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















